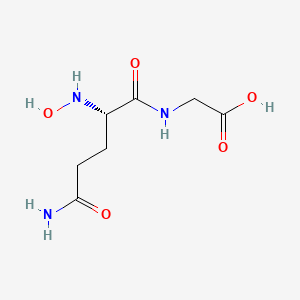
Dinonadecyl 8,8'-(4-hexyl-3-octyl-1,2-phenylene)dioctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dinonadecyl 8,8’-(4-hexyl-3-octyl-1,2-phenylene)dioctanoate typically involves esterification reactions. The process begins with the preparation of the phenylene core, followed by the attachment of the octanoate groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality Dinonadecyl 8,8’-(4-hexyl-3-octyl-1,2-phenylene)dioctanoate.
Chemical Reactions Analysis
Types of Reactions: Dinonadecyl 8,8’-(4-hexyl-3-octyl-1,2-phenylene)dioctanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions may convert the ester groups into alcohols.
Substitution: The phenylene core can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may require reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Dinonadecyl 8,8’-(4-hexyl-3-octyl-1,2-phenylene)dioctanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and substitution reactions.
Biology: The compound’s long alkyl chains make it useful in membrane studies and lipid research.
Industry: Used in the production of specialized polymers and as a plasticizer in various materials.
Mechanism of Action
The mechanism by which Dinonadecyl 8,8’-(4-hexyl-3-octyl-1,2-phenylene)dioctanoate exerts its effects involves interactions with lipid membranes and other hydrophobic environments. The long alkyl chains allow the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The phenylene core may also interact with specific molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Di(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar ester functional groups.
Dioctyl terephthalate (DOTP): Another plasticizer with a similar structure but different alkyl chain lengths.
Diisononyl phthalate (DINP): Similar in function but with different alkyl chain branching.
Uniqueness: Dinonadecyl 8,8’-(4-hexyl-3-octyl-1,2-phenylene)dioctanoate is unique due to its specific combination of long alkyl chains and phenylene core, providing distinct physical and chemical properties. This uniqueness makes it valuable in specialized applications where other plasticizers may not be suitable.
Properties
CAS No. |
671790-20-8 |
|---|---|
Molecular Formula |
C74H138O4 |
Molecular Weight |
1091.9 g/mol |
IUPAC Name |
nonadecyl 8-[4-hexyl-2-(8-nonadecoxy-8-oxooctyl)-3-octylphenyl]octanoate |
InChI |
InChI=1S/C74H138O4/c1-5-9-13-17-20-22-24-26-28-30-32-34-36-38-40-49-57-67-77-73(75)63-55-47-42-44-52-60-70-66-65-69(59-51-16-12-8-4)71(61-53-45-19-15-11-7-3)72(70)62-54-46-43-48-56-64-74(76)78-68-58-50-41-39-37-35-33-31-29-27-25-23-21-18-14-10-6-2/h65-66H,5-64,67-68H2,1-4H3 |
InChI Key |
CGBNJPUPLHWXBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC1=C(C(=C(C=C1)CCCCCC)CCCCCCCC)CCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9-Bis[(4-chlorophenyl)sulfanyl]-9H-fluorene](/img/structure/B12543381.png)
![N~3~-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide](/img/structure/B12543382.png)
![2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B12543385.png)
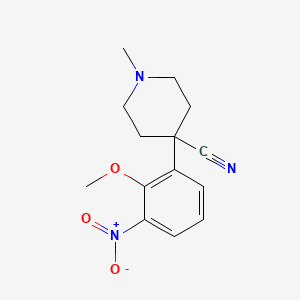
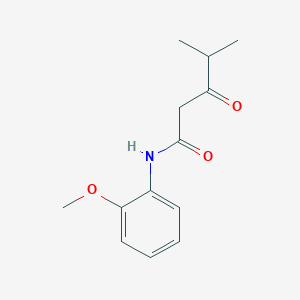
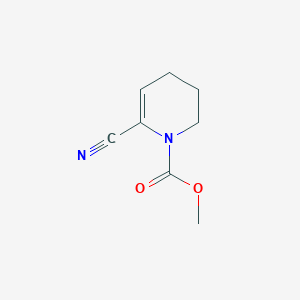

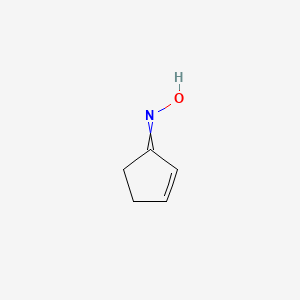
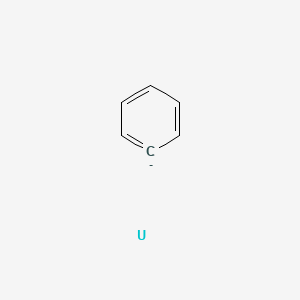
![2-{2-[3-Chloro-4-(propan-2-yl)phenyl]ethyl}-1,4-dimethylbenzene](/img/structure/B12543422.png)
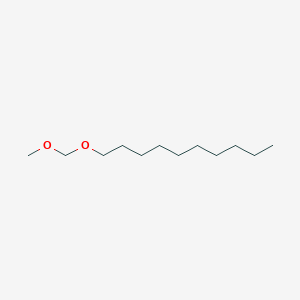
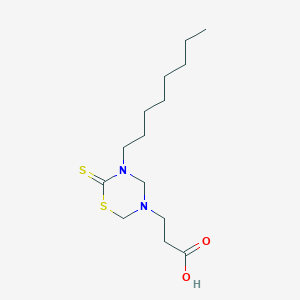
![2,2,6,6-Tetramethyl-4-[(octa-1,7-dien-3-yl)oxy]piperidine](/img/structure/B12543450.png)
